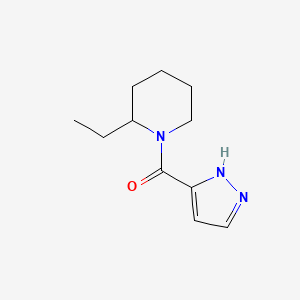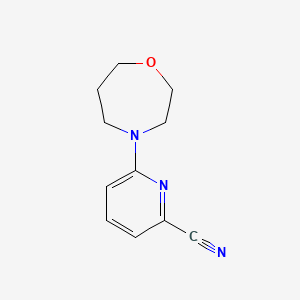
3-Methyl-4-(methylsulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(methylsulfonyl)benzonitrile consists of a benzonitrile core with a methylsulfonyl (CH3SO2) group attached to the 4th carbon and a methyl (CH3) group attached to the 3rd carbon.Applications De Recherche Scientifique
Practical Synthesis and Functionalization
Practical syntheses involving the sulfone functional group, akin to that in 3-Methyl-4-(methylsulfonyl)benzonitrile, have been reported for various compounds. For instance, a study detailed the synthesis of 4-fluoro-2-(methylthio)benzylamine and its conversion to the corresponding sulfone and sulfonamide, highlighting methods for introducing the methylthio moiety and subsequent functionalization to obtain sulfone analogs (Perlow et al., 2007). Such methodologies can be applied to the synthesis and functional exploration of this compound derivatives.
Catalysis and Conversion Reactions
The catalytic conversion of organic compounds using clay catalysts, as studied by Wali et al. (1998), explored the transformation of methyl benzoate with NH3 into benzonitrile and amides (Wali et al., 1998). This indicates potential pathways for the catalytic conversion of related compounds, including this compound, into valuable products.
Photocatalysis and Radical Strategies
Research on the generation of methylsulfonyl-containing compounds via photocatalysis underlines the innovative approach of using light to achieve chemical transformations. Gong et al. (2019) developed a method for producing 3-(methylsulfonyl)benzo[b]thiophenes, showcasing the efficiency of photocatalytic sulfonylation (Gong et al., 2019). This research opens avenues for the photo-induced transformation of this compound for various applications.
Environmental and Green Chemistry Applications
The exploration of green chemistry principles in synthesis is evident in studies such as the development of a more environmentally friendly synthesis route for 4-(methylsulfonyl)benzoic acid, which could be related to the synthesis of this compound and its derivatives with reduced environmental impact (Yin, 2002).
Advanced Materials and Polymer Science
Research into the synthesis and characterization of polymers and materials often involves sulfone groups. Sankir et al. (2007) investigated the synthesis and properties of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for fuel cell applications, demonstrating the importance of sulfone and benzonitrile functionalities in the development of advanced materials (Sankir et al., 2007).
Safety and Hazards
While specific safety data for 3-Methyl-4-(methylsulfonyl)benzonitrile is not available, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
3-methyl-4-methylsulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUGUBSIDVXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)

![1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2565673.png)




![3-(4-methanesulfonylphenyl)-1-[4-(thiophen-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2565685.png)

